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Compound of Interest

Compound Name:
2-(4-Chlorophenyl)-6-

methylpyridine

CAS No.: 61704-26-5

Cat. No.: B1313924

Get Quote

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(4-
Chlorophenyl)-6-methylpyridine

Abstract
This technical guide provides an in-depth exploration of 2-(4-Chlorophenyl)-6-
methylpyridine, a heterocyclic compound of significant interest in synthetic and medicinal

chemistry. We will cover its core physicochemical properties, detailed spectroscopic

characterization, a robust and reproducible synthesis protocol, and an analysis of its chemical

reactivity. Furthermore, this guide will shed light on its potential applications in drug discovery

and materials science, offering valuable insights for researchers, scientists, and professionals

in drug development. The content is structured to deliver not just data, but a foundational

understanding of the molecule's behavior and utility.

Chemical Identity and Physicochemical Properties
2-(4-Chlorophenyl)-6-methylpyridine is a disubstituted pyridine derivative featuring a p-

chlorinated phenyl ring at the 2-position and a methyl group at the 6-position. This substitution
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pattern imparts specific steric and electronic characteristics that define its reactivity and

potential as a scaffold in chemical synthesis.

The key physicochemical properties are summarized in the table below, compiled from verified

supplier data.[1]

Property Value Source

IUPAC Name
2-(4-chlorophenyl)-6-

methylpyridine
-

CAS Number 61704-26-5 [1]

Molecular Formula C₁₂H₁₀ClN [1]

Molecular Weight 203.67 g/mol [1]

Physical Form Solid

Melting Point 62.5-63.5 °C

Boiling Point 142-152 °C at 8 mmHg

Purity ≥98% (Typical)

Storage
Sealed in dry, room

temperature
[1]

Spectroscopic Profile: An Interpretive Analysis
Spectroscopic analysis is critical for the unambiguous identification and quality control of 2-(4-
Chlorophenyl)-6-methylpyridine. Below is a predictive interpretation of its expected spectral

data, grounded in the analysis of analogous structures.[2][3]

¹H NMR (Proton NMR)
(Predicted for CDCl₃, 400 MHz)

δ ~ 8.0-8.2 ppm (d, 2H): These are the two protons on the chlorophenyl ring ortho to the

pyridine ring. They appear downfield due to the anisotropic effect of the pyridine ring and are

split into a doublet by the adjacent meta protons.
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δ ~ 7.65-7.75 ppm (t, 1H): This corresponds to the proton at the 4-position of the pyridine

ring (H-4). It appears as a triplet due to coupling with the protons at H-3 and H-5.

δ ~ 7.40-7.50 ppm (d, 2H): These are the two protons on the chlorophenyl ring meta to the

pyridine ring. They are split into a doublet by the ortho protons.

δ ~ 7.10-7.20 ppm (d, 2H): These signals represent the protons at the 3- and 5-positions of

the pyridine ring. They will appear as distinct doublets due to coupling with the H-4 proton.

δ ~ 2.60 ppm (s, 3H): This sharp singlet corresponds to the three protons of the methyl group

at the 6-position of the pyridine ring. The absence of adjacent protons results in a singlet.

¹³C NMR (Carbon NMR)
(Predicted for CDCl₃, 100 MHz)

δ ~ 159-161 ppm: Quaternary carbon at C-6 of the pyridine ring (attached to the methyl

group).

δ ~ 157-159 ppm: Quaternary carbon at C-2 of the pyridine ring (attached to the

chlorophenyl group).

δ ~ 137-139 ppm: Quaternary carbon of the chlorophenyl ring attached to the pyridine.

δ ~ 136-138 ppm: Aromatic CH at C-4 of the pyridine ring.

δ ~ 134-136 ppm: Quaternary carbon of the chlorophenyl ring bearing the chlorine atom.

δ ~ 128-130 ppm (2C): Aromatic CH carbons of the chlorophenyl ring.

δ ~ 120-122 ppm: Aromatic CH at C-5 of the pyridine ring.

δ ~ 118-120 ppm: Aromatic CH at C-3 of the pyridine ring.

δ ~ 24-26 ppm: Methyl carbon (CH₃).

Infrared (IR) Spectroscopy
(Predicted, KBr Pellet)
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~3050-3100 cm⁻¹: C-H stretching (aromatic).

~2950-3000 cm⁻¹: C-H stretching (methyl).

~1580-1600 cm⁻¹: C=N and C=C stretching vibrations of the pyridine ring.

~1470-1500 cm⁻¹: C=C stretching of the phenyl ring.

~1090-1110 cm⁻¹: Strong C-Cl stretching vibration.

~820-840 cm⁻¹: C-H out-of-plane bending for the 1,4-disubstituted (para) phenyl ring.

Mass Spectrometry (MS)
(Predicted, EI)

m/z ~ 203/205: Molecular ion (M⁺) peak and M+2 isotope peak in an approximate 3:1 ratio,

which is characteristic of the presence of a single chlorine atom.

m/z ~ 188/190: Fragment corresponding to the loss of a methyl group ([M-CH₃]⁺).

m/z ~ 168: Fragment corresponding to the loss of a chlorine atom.

Synthesis and Purification Protocol
The synthesis of 2-arylpyridines can be achieved through several established methodologies,

including Suzuki-Miyaura cross-coupling and the Kröhnke pyridine synthesis.[4][5] The Kröhnke

method is a particularly robust and versatile one-pot reaction for constructing highly substituted

pyridines from readily available starting materials.[6][7]

Kröhnke Synthesis: A Validated Approach
This protocol describes the synthesis of 2-(4-Chlorophenyl)-6-methylpyridine via the reaction

of 1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one with the pyridinium salt of acetone,

using ammonium acetate as the nitrogen source.
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Starting Materials:
- 4-Chloroacetophenone

- DMFDMA
- Acetone

- Iodine & Pyridine

Step 1: Enaminone Formation
React 4-chloroacetophenone with DMFDMA.

Solvent: Toluene (anhydrous)
Conditions: Reflux, 4h

Step 2: Pyridinium Ylide Precursor Prep
React Acetone with Iodine, then Pyridine.

Conditions: Stir at RT

Step 3: Kröhnke Cyclocondensation
Combine Enaminone, Pyridinium Salt, and NH4OAc.

Solvent: Glacial Acetic Acid
Conditions: Reflux, 6-8h

Intermediate 1
(Enaminone)

Intermediate 2
(Pyridinium Salt)

Step 4: Work-up & Isolation
- Cool reaction mixture

- Neutralize with NaOH (aq)
- Extract with Ethyl Acetate

- Dry over Na2SO4

Crude Product

Step 5: Purification
Silica Gel Column Chromatography

Eluent: Hexane/Ethyl Acetate Gradient

Final Product:
2-(4-Chlorophenyl)-6-methylpyridine

(Solid)

Click to download full resolution via product page

Caption: Kröhnke synthesis workflow for 2-(4-Chlorophenyl)-6-methylpyridine.
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PART A: Synthesis of 1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (Enaminone

Intermediate)

To a solution of 4-chloroacetophenone (10 mmol, 1.55 g) in 30 mL of anhydrous toluene, add

N,N-dimethylformamide dimethyl acetal (DMFDMA) (12 mmol, 1.43 g).

Heat the mixture to reflux and maintain for 4 hours. The progress can be monitored by TLC

(Thin Layer Chromatography).

Causality Check: Refluxing in a non-protic solvent drives the condensation reaction by

removing the methanol byproduct, pushing the equilibrium towards the enaminone product.

After cooling to room temperature, remove the solvent under reduced pressure to yield the

crude enaminone, which can be used in the next step without further purification.

PART B: Synthesis of 1-acetonylpyridinium iodide (Ylide Precursor)

In a separate flask, dissolve acetone (20 mmol, 1.16 g) in 15 mL of pyridine.

Slowly add iodine (10 mmol, 2.54 g) portion-wise while stirring at room temperature. An

exothermic reaction will be observed.

Continue stirring for 2 hours at room temperature. The resulting precipitate is the pyridinium

salt.

Expert Insight: The formation of this salt is crucial. It serves as the three-carbon (C-C-C) unit

that will form the C4, C5, and C6 positions of the final pyridine ring.

PART C: Cyclocondensation and Product Formation

Combine the crude enaminone from Part A, the pyridinium salt from Part B, and ammonium

acetate (80 mmol, 6.17 g) in 50 mL of glacial acetic acid.

Heat the mixture to reflux (approx. 118 °C) and maintain for 6-8 hours. Monitor the reaction

by TLC until the starting materials are consumed.

Mechanistic Note: Ammonium acetate serves as the nitrogen source for the pyridine ring.

The acidic medium facilitates the Michael addition and subsequent cyclization/dehydration
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cascade.[7]

Cool the reaction mixture to room temperature and pour it slowly into 200 mL of ice-cold

water.

Neutralize the mixture by carefully adding a 10 M aqueous solution of sodium hydroxide until

the pH is ~8-9.

Extract the aqueous layer three times with ethyl acetate (3 x 75 mL).

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium

sulfate.

Filter and concentrate the organic phase under reduced pressure to obtain the crude

product.

PART D: Purification

Purify the crude residue by silica gel column chromatography.

Elute with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl

acetate).

Combine the fractions containing the pure product (as identified by TLC) and evaporate the

solvent to yield 2-(4-Chlorophenyl)-6-methylpyridine as a solid.

Chemical Reactivity and Derivatization Potential
The reactivity of 2-(4-Chlorophenyl)-6-methylpyridine is governed by the interplay of its three

key structural motifs: the electron-deficient pyridine ring, the nucleophilic nitrogen atom, the

reactive methyl group, and the chlorophenyl substituent.

Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it basic and

nucleophilic. It can be protonated to form pyridinium salts, alkylated to form quaternary salts,

or oxidized to form an N-oxide. N-oxidation is a particularly useful transformation as it can

activate the pyridine ring for further functionalization.
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Methyl Group: The methyl group at the C-6 position is activated by the adjacent nitrogen. It

can be deprotonated with a strong base (e.g., n-BuLi or LDA) to form a nucleophilic anion,

which can then react with various electrophiles. It can also be oxidized to a carboxylic acid

using strong oxidizing agents like potassium permanganate.[8]

Aromatic Rings: Both the pyridine and chlorophenyl rings can undergo electrophilic aromatic

substitution. However, the pyridine ring is generally deactivated towards electrophiles. The

chlorophenyl ring can undergo substitution, typically directed to the positions ortho and para

to the chloro group (and meta to the pyridine ring).

Cross-Coupling: The C-Cl bond on the phenyl ring can participate in palladium-catalyzed

cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further

complexity.

2-(4-Chlorophenyl)-6-methylpyridine

N-Oxidation
(Product: N-Oxide)

N-Alkylation
(Product: Quaternary Salt)

Methyl Oxidation
(Product: Carboxylic Acid)

Side-Chain Functionalization
(via Deprotonation)

Suzuki Coupling (at C-Cl)
(Product: Biaryl Pyridine)

m-CPBA CH3I KMnO4 1. n-BuLi
2. Electrophile (E+)

Ar-B(OH)2
Pd Catalyst

Click to download full resolution via product page

Caption: Key reactivity sites and potential derivatization pathways.
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Applications in Research and Development
Substituted pyridine scaffolds are privileged structures in medicinal chemistry and materials

science due to their ability to act as hydrogen bond acceptors and their rigid conformational

framework.[9][10] 2-(4-Chlorophenyl)-6-methylpyridine, as a readily synthesizable building

block, holds significant potential in these areas.

Drug Discovery: The 2-arylpyridine motif is present in numerous biologically active

compounds. The chlorophenyl group can engage in halogen bonding and hydrophobic

interactions within protein binding pockets, while the pyridine nitrogen can form crucial

hydrogen bonds. This scaffold is a valuable starting point for generating libraries of

compounds for screening against various therapeutic targets, including kinases, G-protein

coupled receptors (GPCRs), and enzymes.[9]

Agrochemicals: Many modern herbicides and pesticides incorporate substituted pyridine

rings.[10] The specific substitution pattern of this molecule makes it a candidate for

derivatization and screening for potential agrochemical activity.

Ligand Synthesis: Bipyridyl and terpyridyl compounds are cornerstone ligands in

coordination chemistry, used in catalysis, sensing, and the development of functional

materials. The carboxylic acid derivative (obtained via methyl group oxidation) of this

compound could be coupled with other heterocyclic units to form more complex and

functional ligand systems.

Safety, Handling, and Storage
As a laboratory chemical, 2-(4-Chlorophenyl)-6-methylpyridine must be handled with

appropriate care.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Precautionary Measures: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye

protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes.

Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Handling: Use in a well-ventilated fume hood. Avoid generating dust.
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Storage: Store in a tightly sealed container in a dry, cool place away from incompatible

materials such as strong oxidizing agents.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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